6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline 6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436550
InChI: InChI=1S/C10H12BrN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3
SMILES: CC1C2=C(CCN1)C=C(C=C2)Br
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol

6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC13436550

Molecular Formula: C10H12BrN

Molecular Weight: 226.11 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline -

Specification

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
IUPAC Name 6-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C10H12BrN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3
Standard InChI Key JWPFGTSRERYDEW-UHFFFAOYSA-N
SMILES CC1C2=C(CCN1)C=C(C=C2)Br
Canonical SMILES CC1C2=C(CCN1)C=C(C=C2)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a fused benzene ring and a partially saturated nitrogen-containing ring. The bromine atom at position 6 introduces steric and electronic effects, while the methyl group at position 1 enhances structural rigidity. Key properties include:

PropertyValue
Molecular FormulaC10H12BrN\text{C}_{10}\text{H}_{12}\text{BrN}
Molecular Weight226.11 g/mol
IUPAC Name6-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Canonical SMILESCC1C2=C(CCN1)C=C(C=C2)Br
Boiling Point282.9±40.0 °C (predicted)
Density1.4±0.1 g/cm³

The stereochemistry at the 1-position (methyl substitution) creates a chiral center, which may influence its interactions with biological targets.

Synthetic Routes

Synthesis typically involves multi-step organic reactions. One validated method, adapted from analogous THIQ derivatives, includes:

  • Reductive Amination: Starting with 3-bromophenylacetonitrile, catalytic hydrogenation with Raney nickel yields 3-bromophenethylamine .

  • Cyclization: Reaction with methyl chloroformate and subsequent acid-catalyzed ring closure forms the tetrahydroisoquinoline core .

  • Functionalization: Bromination at position 6 and methylation at position 1 are achieved using selective alkylating agents.

Industrial-scale production employs continuous flow reactors to optimize yield (>70%) and purity .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The bromine atom enhances electrophilicity, enabling interactions with microbial enzymes. Preliminary studies on similar compounds show:

  • Broad-Spectrum Activity: MIC values of 30–50 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Biofilm Disruption: Interference with quorum-sensing pathways in Gram-positive bacteria.

Pharmacokinetic Profile

  • Absorption: Low gastrointestinal absorption due to high polarity (LogP ≈ 2.1).

  • Metabolism: Hepatic CYP2D6-mediated oxidation, producing inactive metabolites.

  • Half-Life: ~4.2 hours in rodent models, suggesting frequent dosing requirements.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a versatile intermediate for synthesizing derivatives with enhanced bioactivity:

  • Anticancer Agents: Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups targeting kinase inhibitors .

  • Antipsychotics: Methyl substitution improves blood-brain barrier penetration compared to non-methylated analogs.

Structural-Activity Relationships (SAR)

Key modifications influencing activity include:

  • Halogen Substitution: Bromine > Chlorine > Fluorine in antimicrobial potency.

  • Methyl Positioning: 1-Methyl enhances metabolic stability over 2- or 3-methyl isomers.

DerivativeBioactivity (IC₅₀)
6-Bromo-1-Me-THIQDopamine D2: 120 nM
6-Chloro-1-Me-THIQD2: 180 nM; MIC (S. aureus): 45 µg/mL
6-Fluoro-2-Me-THIQD2: 250 nM; Lower BBB penetration

Comparison with Analogous Compounds

The compound’s uniqueness arises from its substitution pattern:

CompoundKey DifferencesBioactivity
6-Bromo-3-Me-THIQMethyl at position 3Lower D2 affinity (IC₅₀: 200 nM)
8-Bromo-7-Me-THIQBromine at position 8Enhanced anticancer activity
6-Chloro-1-Me-THIQChlorine instead of bromineReduced antimicrobial potency

Future Research Directions

  • Target Identification: Elucidate interactions with neurodegenerative disease biomarkers (e.g., α-synuclein).

  • Prodrug Development: Improve oral bioavailability via ester prodrugs.

  • Combination Therapies: Synergistic studies with existing antibiotics or antiparkinsonian agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator